molecular formula C11H18O3 B8666268 Ethyl 2-hydroxy-6,6-dimethylcyclohex-1-enecarboxylate

Ethyl 2-hydroxy-6,6-dimethylcyclohex-1-enecarboxylate

Cat. No. B8666268
M. Wt: 198.26 g/mol
InChI Key: XPBMKESJQWHFQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-hydroxy-6,6-dimethylcyclohex-1-enecarboxylate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-hydroxy-6,6-dimethylcyclohex-1-enecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-hydroxy-6,6-dimethylcyclohex-1-enecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-hydroxy-6,6-dimethylcyclohex-1-enecarboxylate

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

ethyl 2-hydroxy-6,6-dimethylcyclohexene-1-carboxylate

InChI

InChI=1S/C11H18O3/c1-4-14-10(13)9-8(12)6-5-7-11(9,2)3/h12H,4-7H2,1-3H3

InChI Key

XPBMKESJQWHFQI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(CCCC1(C)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 500 mL flame dried round-bottomed flask was added copper(I) iodide (18 g) in ether (200 mL) to give a suspension. After cooling to −5° C., methyllithium (120 mL, 1.6M in ether) was added dropwise. After stirring at −5° C. for 1 hour, 3-methylcyclohex-2-enone (5.15 mL) in 15 ml ether was added dropwise, and the mixture was stirred at −5° C. for 1 hour. After cooling to 78° C., hexamethylphosphoramide (60 mL) was added dropwise. Ethyl carbonocyanidate (23.74 mL) was added. After stirring at −78° C. for 20 minutes, the mixture was warmed up to room temperature, and stirred for 1 hour. The mixture was poured into cold water, and the layers were separated. The aqueous layer was extracted with ether (3×20 mL). The combined organic layers were washed with saturated aqueous NH4Cl (3×20 mL), dried over Na2SO4, filtered, and dried under vacuum. The crude product was added to a silica gel column and purified by eluting with 0-10% ethyl acetate in hexane.
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
5.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
23.74 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five
Quantity
18 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

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